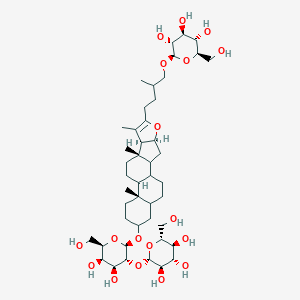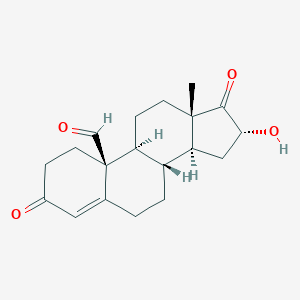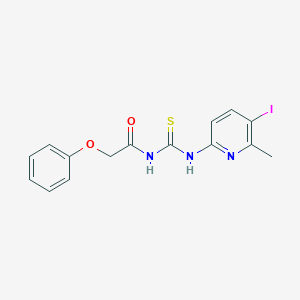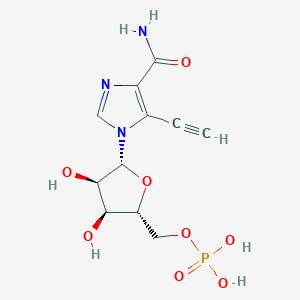
p-Azidophenyl alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Azidophenyl alpha-D-glucopyranoside (AzPG) is a chemical compound that has gained significant attention in the field of chemical biology due to its unique properties. AzPG is a glycosylated azide, which makes it a useful tool for labeling and detecting glycosylated proteins.
Wirkmechanismus
The mechanism of action of p-Azidophenyl alpha-D-glucopyranoside involves the selective labeling of glycosylated proteins. p-Azidophenyl alpha-D-glucopyranoside reacts with the hydroxyl groups of the sugar moieties in glycosylated proteins, forming a covalent bond. This reaction is facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly selective and efficient reaction.
Biochemical and Physiological Effects:
p-Azidophenyl alpha-D-glucopyranoside has been shown to have minimal biochemical and physiological effects on cells and organisms. Studies have shown that p-Azidophenyl alpha-D-glucopyranoside does not affect cell viability or proliferation and does not induce significant changes in gene expression or protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
P-Azidophenyl alpha-D-glucopyranoside has several advantages for lab experiments, including its high selectivity, sensitivity, and compatibility with various detection methods. However, p-Azidophenyl alpha-D-glucopyranoside also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of p-Azidophenyl alpha-D-glucopyranoside in scientific research. One potential application is the development of new methods for the detection and analysis of glycosylated proteins in complex biological samples. Another direction is the use of p-Azidophenyl alpha-D-glucopyranoside for the identification and characterization of glycosylation patterns in different cell types and tissues. Additionally, the development of new p-Azidophenyl alpha-D-glucopyranoside derivatives with improved properties, such as solubility and stability, could expand its range of applications in chemical biology.
Conclusion:
In conclusion, p-Azidophenyl alpha-D-glucopyranoside is a useful tool for the detection and analysis of glycosylated proteins in scientific research. Its high selectivity, sensitivity, and compatibility with various detection methods make it a valuable asset in the field of chemical biology. However, further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
P-Azidophenyl alpha-D-glucopyranoside can be synthesized by glycosylation of p-azidophenol with alpha-D-glucopyranosyl bromide. The reaction is carried out in the presence of a catalyst, such as silver triflate, and a base, such as potassium carbonate. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
P-Azidophenyl alpha-D-glucopyranoside has been widely used in various scientific research applications, including the detection and analysis of glycosylated proteins, glycoproteomics, and glycomics. p-Azidophenyl alpha-D-glucopyranoside can be used to label glycosylated proteins in vivo and in vitro, allowing for their visualization and detection. Additionally, p-Azidophenyl alpha-D-glucopyranoside can be used for the enrichment and identification of glycosylated proteins in complex mixtures.
Eigenschaften
CAS-Nummer |
134507-63-4 |
|---|---|
Produktname |
p-Azidophenyl alpha-D-glucopyranoside |
Molekularformel |
C23H21FN2O5 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-(4-azidophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15N3O6/c13-15-14-6-1-3-7(4-2-6)20-12-11(19)10(18)9(17)8(5-16)21-12/h1-4,8-12,16-19H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
XNEQKXXRWVEJND-ZIQFBCGOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O |
Synonyme |
4-APGP 4-azidophenylglucopyranoside p-azidophenyl alpha-D-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)



![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)


![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)